4-[(2-Bromophenyl)methyl]piperazin-2-one
Description
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13BrN2O/c12-10-4-2-1-3-9(10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) |
InChI Key |
IZHCCUHVZYVGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazin-2-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-[(2-Bromophenyl)methyl]piperazin-2-one with structurally or functionally related compounds:
Halogen-Substituted Piperazinone Derivatives
Key Insight : The 2-bromophenyl group enhances cytotoxicity compared to 3-chlorophenyl analogs, likely due to improved lipophilicity and steric effects. Positional isomerism (C1 vs. C4 substitution) significantly alters biological targets, as seen in caspase-3 inhibition .
Complex Piperazinone-Based Therapeutics
Key Insight : While this compound lacks the extended heterocyclic systems of Rogaratinib or S 18126, its simplicity allows for modular derivatization, favoring cytotoxic over receptor-targeted applications .
Benzoxazolone-Piperazinone Hybrids
Key Insight: Fusion with benzoxazolone improves caspase-3 inhibition compared to standalone piperazinones, highlighting the role of hybrid scaffolds in enhancing bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(2-Bromophenyl)methyl]piperazin-2-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a 2-bromobenzyl halide with a piperazin-2-one precursor under basic conditions (e.g., K₂CO₃ in DMF or THF). Critical parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions like N-alkylation over O-alkylation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate characterization (e.g., 2-bromobenzyl bromide) using -NMR ensures reagent integrity.
Q. How can the crystal structure of this compound be determined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are mounted on a diffractometer (e.g., Bruker D8 Venture). Use SHELXL for refinement, leveraging its robust algorithms for handling disorder or twinning. Hydrogen-bonding networks can be analyzed using Mercury or PLATON .
- Key Parameters : Report space group (e.g., monoclinic ), lattice constants, and R-factors (). Validate against Cambridge Structural Database entries for similar piperazinones .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : - and -NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry (e.g., methylene protons at δ 3.5–4.0 ppm).
- MS : High-resolution ESI-MS for molecular ion () verification.
- FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound influence its solid-state stability and solubility?
- Methodology : Graph set analysis (as per Etter’s rules) identifies motifs like for dimeric hydrogen bonds. Solubility studies in polar (water, DMSO) vs. nonpolar solvents (hexane) correlate with H-bond donor/acceptor counts. Thermal gravimetric analysis (TGA) assesses stability up to decomposition temperatures (~200°C) .
- Contradictions : Discrepancies in solubility predictions may arise from polymorphism; use DSC to detect polymorphic transitions .
Q. What strategies resolve contradictory biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?
- Methodology :
- Receptor Binding Assays : Radioligand displacement (e.g., -spiperidone for dopamine D₂ receptors) quantifies .
- Cellular Assays : MTT or flow cytometry in HEK-293 or SH-SY5Y cells to measure cytotoxicity or apoptosis.
- Data Reconciliation : Cross-validate using orthogonal techniques (e.g., SPR for binding kinetics vs. Western blot for downstream signaling). Adjust for assay-specific variables (e.g., membrane permeability in cell-based assays) .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the bromophenyl group’s hydrophobic packing and piperazinone’s hydrogen bonding with conserved residues (e.g., Asp3.32 in 5-HT receptors).
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability. Calculate binding free energy via MM-PBSA .
- Validation : Compare with mutagenesis data (e.g., Ala-scanning of receptor binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
